molecular formula C24H22BrNO5 B1178333 Pubchem_53439659 CAS No. 132924-47-1

Pubchem_53439659

Cat. No.: B1178333
CAS No.: 132924-47-1
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PubChem CID 53439659 is a chemical compound registered in the PubChem database, a public repository managed by the National Center for Biotechnology Information (NCBI).

  • Chemical structure (2-D and 3-D conformers, if applicable).
  • Physical and chemical properties (e.g., molecular weight, solubility, boiling/melting points).
  • Biological assay data (e.g., bioactivity, toxicity).
  • Links to scientific literature and patents.
  • Cross-references to related compounds via 2-D and 3-D similarity metrics .

PubChem’s standardized processing ensures CID 53439659 is uniquely identified and linked to its structural analogs, enabling researchers to infer properties or activities from related compounds .

Properties

CAS No.

132924-47-1

Molecular Formula

C24H22BrNO5

Synonyms

3-(3-BROMOPHENOXY)-1-(DIPHENYLMETHYL)-AZETIDINE OXALATE

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

PubChem employs two primary methods to identify compounds similar to CID 53439659: 2-D structural similarity and 3-D conformer similarity . These methods exploit distinct criteria to highlight complementary aspects of molecular relationships.

2-D Similarity (Structural Analogs)

2-D similarity focuses on molecular topology (atom connectivity). Compounds sharing scaffolds, functional groups, or substructures with CID 53439659 are identified using Tanimoto coefficient-based scoring. For example:

  • Use Case : Identifying derivatives with the same core structure but varying substituents.
  • Example Findings :
    • A 2-D similarity search might reveal compounds with identical backbones but differing in side chains, which could exhibit similar binding affinities .
    • Thresholds for 2-D similarity (e.g., Tanimoto ≥ 0.8) ensure high structural overlap, reducing false positives .

3-D Similarity (Shape-Based Analogs)

PubChem3D generates conformer models for CID 53439659 (if it meets size/flexibility criteria) and matches them to 3-D similar compounds. Key insights include:

  • Use Case : Discovering compounds with divergent 2-D structures but similar binding poses.
  • Example Findings :
    • Retrospective studies show that 3-D similarity can uncover compounds with shared biological targets despite dissimilar 2-D structures .
    • Shape-based matches often correlate with functional equivalence in enzyme inhibition or receptor activation .

Table 1: 2-D vs. 3-D Similarity Metrics

Criteria 2-D Similarity 3-D Similarity
Basis Atom connectivity and bonds Molecular shape and electrostatic fields
Threshold Tanimoto coefficient (≥0.8 typical) Shape-Tanimoto (≥0.7 typical)
Typical Use Scaffold hopping, SAR studies Target-based drug discovery
Strengths Identifies close structural analogs Captures functional mimics
Limitations Misses shape-based matches Computationally intensive
PubChem Tools Structure Search, Substructure Filter PubChem3D, Conformer Overlay
References

Table 2: Hypothetical Similar Compounds to CID 53439659

CID Similarity Type Tanimoto/Shape Score Key Differences Bioactivity Overlap
CID 12345 2-D 0.85 Methyl group substitution at C3 IC50: 10 nM vs. 15 nM (CID 53439659)
CID 67890 3-D 0.72 Different scaffold, similar hydrophobic core Same kinase target
CID 24680 2-D/3-D Hybrid 0.78 (2-D), 0.68 (3-D) Halogen substitution; conserved shape Enhanced solubility

Actual results would require querying PubChem’s 2-D/3-D tools .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.